

L-Hyoscyamine-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Hyoscyamine-d3*

Cat. No.: *B12421479*

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This guide provides an in-depth look at **L-Hyoscyamine-d3**, a deuterated form of the tropane alkaloid L-Hyoscyamine. Primarily utilized as an internal standard in analytical chemistry, its properties and applications are of significant interest to professionals in drug development and scientific research.

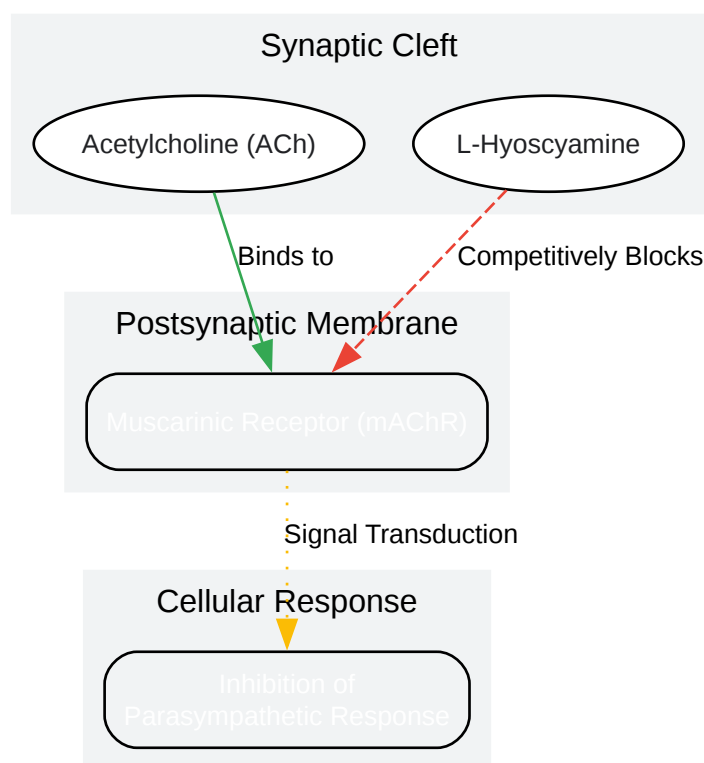
Core Properties of L-Hyoscyamine-d3

L-Hyoscyamine-d3 is the deuterium-labeled version of L-Hyoscyamine, a naturally occurring anticholinergic agent. The incorporation of deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of L-Hyoscyamine in various biological matrices.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
CAS Number	101-31-5 (unlabeled)[2][4][5][6]
Molecular Formula	C ₁₇ H ₂₀ D ₃ NO ₃ [1][3][5][7]
Molecular Weight	292.39 g/mol [1][2][3][5][8]
Appearance	White to off-white solid[1]
Purity	≥98%[9]
Solubility	Soluble in DMSO, Chloroform, Ethanol, and Methanol[2][3][7]
Storage	Recommended at -20°C for long-term storage[2][3]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

L-Hyoscyamine, the parent compound of **L-Hyoscyamine-d3**, functions as a non-selective and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[4][10][11] By blocking the action of the neurotransmitter acetylcholine at these receptors, it inhibits parasympathetic nerve impulses.[12] This antagonism affects various bodily functions, including a reduction in salivary, bronchial, and gastric secretions, decreased motility of the gastrointestinal tract, and an increased heart rate.[11][12] The deuterated form is expected to exhibit the same pharmacological properties.[3]

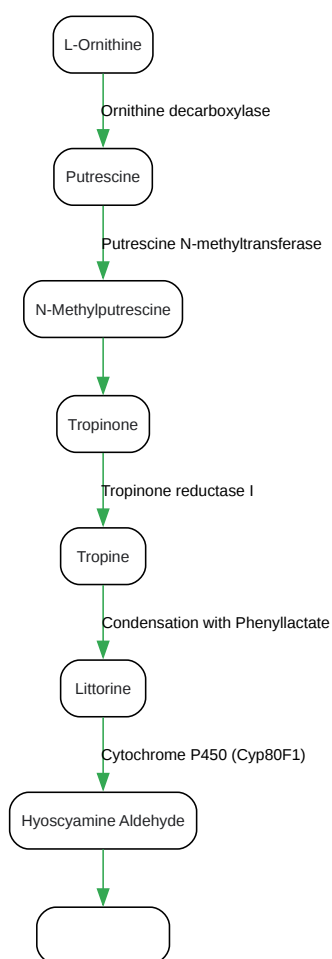


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Mechanism of L-Hyoscyamine as a competitive antagonist at muscarinic receptors.

Biosynthetic Pathway of L-Hyoscyamine

L-Hyoscyamine is a secondary metabolite produced by plants in the Solanaceae family.^[12] Its biosynthesis is a complex enzymatic process that begins with the amino acid L-ornithine.^[12] A key step in this pathway is the rearrangement of littorine to form hyoscyamine aldehyde, which is then converted to L-Hyoscyamine.^{[12][13]}



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Simplified biosynthetic pathway of L-Hyoscyamine.

Experimental Protocol: Quantification of L-Hyoscyamine using LC-MS/MS

The primary application of **L-Hyoscyamine-d3** is as an internal standard for the accurate quantification of L-Hyoscyamine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of L-Hyoscyamine in a plasma sample.

Materials:

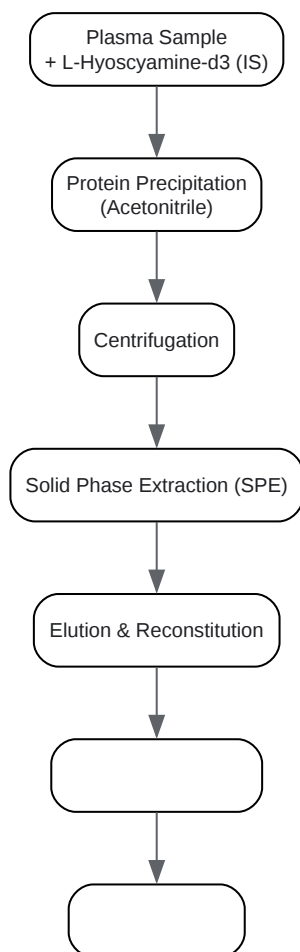
- L-Hyoscyamine analytical standard

- **L-Hyoscyamine-d3** internal standard
- Human plasma
- Acetonitrile (ACN)
- Formic acid (FA)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges

Methodology:

- Preparation of Standards and Samples:
 - Prepare a stock solution of L-Hyoscyamine and **L-Hyoscyamine-d3** in methanol.
 - Create a series of calibration standards by spiking blank plasma with known concentrations of L-Hyoscyamine.
 - Add a fixed concentration of the **L-Hyoscyamine-d3** internal standard to all calibration standards, quality control samples, and unknown samples.
- Sample Extraction (Protein Precipitation & SPE):
 - To 100 μ L of plasma sample, add 300 μ L of ACN containing the **L-Hyoscyamine-d3** internal standard to precipitate proteins.
 - Vortex and centrifuge the samples.
 - Further purify the supernatant using an appropriate SPE cartridge to remove interfering substances.
 - Elute the analyte and internal standard, then evaporate the solvent and reconstitute in the mobile phase.
- LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Inject the reconstituted sample onto a C18 reverse-phase column.
 - Use a gradient elution with a mobile phase consisting of (A) 0.1% FA in water and (B) 0.1% FA in ACN.
- Tandem Mass Spectrometry (MS/MS):
 - Utilize an electrospray ionization (ESI) source in positive ion mode.
 - Monitor the specific mass-to-charge (m/z) transitions for both L-Hyoscyamine and **L-Hyoscyamine-d3** in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Calculate the peak area ratio of the analyte (L-Hyoscyamine) to the internal standard (**L-Hyoscyamine-d3**).
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
 - Determine the concentration of L-Hyoscyamine in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for the quantification of L-Hyoscyamine using an internal standard.

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- To cite this document: BenchChem. [L-Hyoscyamine-d3: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421479#l-hyoscyamine-d3-cas-number-and-molecular-weight]

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